molecular formula C9H12 B13750375 3-Prop-2-ynylcyclohexene CAS No. 55956-43-9

3-Prop-2-ynylcyclohexene

Cat. No.: B13750375
CAS No.: 55956-43-9
M. Wt: 120.19 g/mol
InChI Key: LEJMBUKQDRWAMR-UHFFFAOYSA-N
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Description

3-Prop-2-ynylcyclohexene is an organic compound with the molecular formula C9H12. It is characterized by a cyclohexene ring substituted with a prop-2-ynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-2-ynylcyclohexene typically involves the alkylation of cyclohexene with propargyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Prop-2-ynylcyclohexene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols or ketones.

    Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon (Pd/C) can yield the corresponding alkane.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions, particularly with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of light or a radical initiator.

Major Products Formed

    Oxidation: Formation of diols or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated cyclohexenes.

Scientific Research Applications

3-Prop-2-ynylcyclohexene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Prop-2-ynylcyclohexene involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. This reactivity is exploited in synthetic chemistry to construct complex molecular architectures. The compound’s interactions with enzymes and other biological molecules are also of interest, particularly in the context of drug development .

Comparison with Similar Compounds

Similar Compounds

    3-Prop-2-ynyl-1-cyclohexene: Similar structure but with different substitution patterns.

    Cyclohexene: Lacks the prop-2-ynyl group, resulting in different reactivity.

    Propargyl bromide: Contains the prop-2-ynyl group but lacks the cyclohexene ring.

Uniqueness

3-Prop-2-ynylcyclohexene is unique due to the presence of both a cyclohexene ring and a prop-2-ynyl group. This combination imparts distinct reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations, including oxidation, reduction, and substitution, further enhances its utility in research and industrial applications .

Properties

CAS No.

55956-43-9

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

3-prop-2-ynylcyclohexene

InChI

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h1,4,7,9H,3,5-6,8H2

InChI Key

LEJMBUKQDRWAMR-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCCC=C1

Origin of Product

United States

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